molecular formula C9H10ClFOS B14756765 (6-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane

(6-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane

Cat. No.: B14756765
M. Wt: 220.69 g/mol
InChI Key: RPHKOSYRECNILU-UHFFFAOYSA-N
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Description

(6-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane is an organic compound that features a unique combination of chloro, ethoxy, and fluorophenyl groups attached to a methylsulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 6-chloro-3-ethoxy-2-fluorophenol with a methylsulfane reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chloro, ethoxy, and fluorophenyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate; reactions often require heating to facilitate the substitution process.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(6-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-2-fluoro-3-methylphenyl)(pyridin-3-yl)methanone
  • (4-Bromo-2,3-difluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
  • (2-Bromo-5-ethoxy-4-fluorophenyl)(methyl)sulfane

Uniqueness

(6-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane stands out due to its specific combination of chloro, ethoxy, and fluorophenyl groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C9H10ClFOS

Molecular Weight

220.69 g/mol

IUPAC Name

1-chloro-4-ethoxy-3-fluoro-2-methylsulfanylbenzene

InChI

InChI=1S/C9H10ClFOS/c1-3-12-7-5-4-6(10)9(13-2)8(7)11/h4-5H,3H2,1-2H3

InChI Key

RPHKOSYRECNILU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)SC)F

Origin of Product

United States

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